6-(Bromomethyl)isoquinoline hydrobromide
Overview
Description
6-(Bromomethyl)isoquinoline hydrobromide is a heterocyclic compound with the molecular formula C10H9Br2N. It is widely used in medicinal and organic chemistry due to its unique chemical properties. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Scientific Research Applications
6-(Bromomethyl)isoquinoline hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective clothing/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)isoquinoline hydrobromide typically involves the bromination of isoquinoline derivatives. One common method is the bromination of 6-methylisoquinoline using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the methyl group, resulting in the formation of 6-(Bromomethyl)isoquinoline, which is then converted to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable purification techniques to obtain the desired quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)isoquinoline hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form isoquinoline derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methylisoquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of new isoquinoline derivatives with various functional groups.
Oxidation Reactions: Formation of isoquinoline derivatives with oxidized functional groups.
Reduction Reactions: Formation of methylisoquinoline derivatives.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)isoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions with biological molecules, leading to the formation of covalent bonds with proteins or nucleic acids. This interaction can modulate the activity of enzymes or other biological targets, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methylisoquinoline: A precursor in the synthesis of 6-(Bromomethyl)isoquinoline hydrobromide.
6-Chloromethylisoquinoline: Similar in structure but with a chlorine atom instead of a bromine atom.
6-Iodomethylisoquinoline: Similar in structure but with an iodine atom instead of a bromine atom.
Uniqueness
This compound is unique due to its bromomethyl group, which imparts distinct reactivity and chemical properties compared to its chloro- and iodo- counterparts. The bromine atom provides a balance between reactivity and stability, making it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
6-(bromomethyl)isoquinoline;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.BrH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-5,7H,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVADKWYZZBPGTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622643 | |
Record name | 6-(Bromomethyl)isoquinoline--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188861-57-6 | |
Record name | 6-(Bromomethyl)isoquinoline--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Bromomethyl)isoquinoline hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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